1-Hexylindole-4-carbaldehyde
Description
1-Hexylindole-4-carbaldehyde is an indole derivative featuring a hexyl chain at the 1-position and a formyl group at the 4-position of the indole core. The hexyl substituent introduces significant lipophilicity compared to shorter alkyl or aromatic substituents, influencing solubility, bioavailability, and reactivity.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-hexylindole-4-carbaldehyde |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-10-16-11-9-14-13(12-17)7-6-8-15(14)16/h6-9,11-12H,2-5,10H2,1H3 |
InChI Key |
DRCKUUJYTJZVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-Hexylindole-4-carbaldehyde with related indole carbaldehydes and other aldehyde-containing compounds:
<sup>a</sup>logP values calculated using XLogP3 or analogous methods.
<sup>b</sup>Solubility in water at 25°C.
Key Observations:
Lipophilicity : The hexyl chain in this compound results in a higher logP (~4.5) compared to smaller alkyl (e.g., methyl, logP ~2.01) or aromatic (e.g., phenyl, logP ~3.12) substituents . This aligns with trends observed in 4-hexyloxynaphthalene-1-carbaldehyde (~5.2 logP), where the hexyl group dominates hydrophobicity .
Solubility : Increased chain length inversely correlates with aqueous solubility. The hexyl derivative’s solubility (~0.01 mg/mL) is significantly lower than that of 1H-Indole-4-carbaldehyde (0.41 mg/mL) .
Core Structure : Indole-based aldehydes (e.g., 1H-Indole-4-carbaldehyde) exhibit distinct electronic properties compared to naphthalene analogs (e.g., 4-hexyloxynaphthalene-1-carbaldehyde) due to differences in aromaticity and substituent positioning .
Pharmacological and Biochemical Implications
highlights critical parameters for 1H-Indole-4-carbaldehyde, such as:
- GI Absorption : High (due to moderate logP).
- BBB Permeability : Likely low (TPSA = 33.36 Ų).
- CYP Inhibition: No significant inhibition reported.
For this compound:
- CYP Interactions : Increased lipophilicity could elevate risks of off-target enzyme interactions.
Comparatively, 5-Phenyl-1H-indole-3-carbaldehyde’s rigid aromatic substituent may favor binding to hydrophobic pockets in proteins, a property less pronounced in flexible alkyl chains .
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